Obidoxime Superior Reactivation of Insecticide- and Tabun-Inhibited Human AChE vs. HI-6 and Pralidoxime
Obidoxime was identified as the most potent and most efficacious oxime for reactivating human erythrocyte AChE inhibited by various classes of organophosphate insecticides and the nerve agent tabun. In direct head-to-head comparison, obidoxime demonstrated superior reactivation compared to both HI-6 and pralidoxime for these specific OP agents [1]. Conversely, for AChE inhibited by soman, sarin, cyclosarin, and VX, HI-6 was superior to obidoxime, and pralidoxime was generally the least potent [1].
| Evidence Dimension | In vitro reactivation potency of human erythrocyte AChE inhibited by various OP agents |
|---|---|
| Target Compound Data | Most potent and most efficacious for OP insecticides and tabun |
| Comparator Or Baseline | HI-6: superior for soman, sarin, cyclosarin, VX; Pralidoxime: generally less potent |
| Quantified Difference | Qualitatively superior for OP insecticides and tabun; qualitatively inferior to HI-6 for soman, sarin, cyclosarin, VX |
| Conditions | Human erythrocyte AChE; in vitro reactivation assay |
Why This Matters
This evidence defines the precise spectrum of OP agents for which obidoxime is the preferred reactivator, guiding procurement and clinical selection based on the expected threat or poisoning scenario.
- [1] Worek F, Thiermann H, Wille T. Reappraisal of indications and limitations of oxime therapy in organophosphate poisoning. Hum Exp Toxicol. 2025. View Source
